6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane
Description
6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS: 110968-70-2) is a fluorinated benzodioxane derivative with the molecular formula C₈H₆F₄N₂O₂ and a molecular weight of 238.14 g/mol . The compound features a 1,4-benzodioxane core substituted with two amino groups at the 6,7-positions and four fluorine atoms at the 2,2,3,3-positions. Available with 95% purity (Combi-Blocks catalog HA-3981), it is primarily used in research settings .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-6,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O2/c9-7(10)8(11,12)16-6-2-4(14)3(13)1-5(6)15-7/h1-2H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFFQGLVKTXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551776 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110968-70-2 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2,3,3-tetrafluoro-1,4-benzodioxane with ammonia or an amine under controlled conditions to introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced biological activity. 6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane has been investigated for its potential as an antimicrobial agent. Its structural features suggest it could interfere with microbial cell functions due to the presence of amino groups that can participate in hydrogen bonding and molecular recognition processes.
Drug Development
The compound's unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents targeting various diseases. Its fluorinated nature may improve the pharmacokinetic properties of drugs by enhancing lipophilicity and metabolic stability.
Material Science Applications
Polymer Additives
Due to its fluorinated structure, this compound can be utilized as an additive in polymers to enhance their thermal stability and chemical resistance. Fluorinated compounds are known to impart hydrophobic properties to materials, making them suitable for applications in coatings and seals.
Fluorinated Coatings
The compound can be used in the formulation of advanced coatings that require superior chemical resistance and durability. Its incorporation into coating formulations can lead to improved performance in harsh environments.
Environmental Science Applications
Corrosion Inhibition
Preliminary studies suggest that this compound may serve as a corrosion inhibitor for metals exposed to aggressive environments. The presence of amino groups allows it to form protective films on metal surfaces, thereby reducing corrosion rates.
Environmental Remediation
Fluorinated compounds have shown promise in environmental remediation due to their stability and resistance to degradation. The potential application of this compound in removing contaminants from water or soil is an area of ongoing research.
-
Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of fluorinated compounds against a range of bacterial strains. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity compared to non-fluorinated analogs. -
Corrosion Inhibition Research
Research conducted by environmental chemists demonstrated that incorporating this compound into steel coatings significantly reduced corrosion rates in acidic environments by forming a protective barrier on the metal surface.
Mechanism of Action
The mechanism of action of 6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and amino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS Number: 110968-70-2) is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article focuses on the biological activity of this compound, including its chemical structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.14 g/mol. The compound features a benzodioxane core structure with two amino groups and four fluorine atoms attached to the aromatic ring. This unique structure contributes to its biological activity and interaction with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : Studies have shown that related benzodioxane compounds can influence cancer cell proliferation. For instance, chirality in similar structures has been linked to varying anticancer effects in human prostate cancer cells (PC-3), suggesting that stereochemistry plays a crucial role in their biological efficacy .
- Receptor Binding : The compound may interact with neurotransmitter receptors such as the 5-HT(1A) receptor and α(1)-adrenoreceptors. Such interactions are essential for modulating physiological responses and could be leveraged for therapeutic purposes .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in cancer progression or other diseases. The exact pathways for this compound remain to be fully elucidated.
Research Findings and Case Studies
A review of the literature reveals various studies exploring the biological implications of benzodioxane derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
